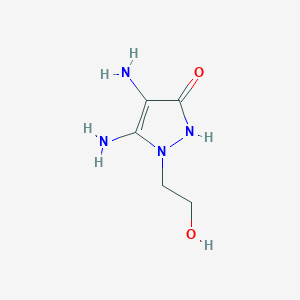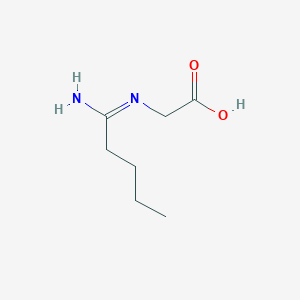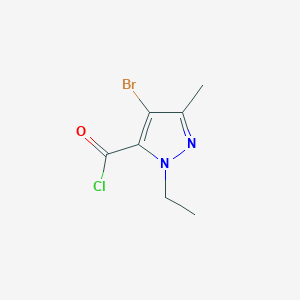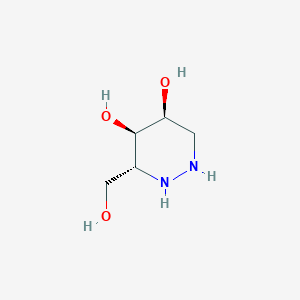
(3R,4R,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is a chemical compound that belongs to the class of diazinanes. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The specific stereochemistry of this compound is indicated by the (3R,4R,5S) configuration, which describes the spatial arrangement of the atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol typically involves the formation of the diazinane ring followed by the introduction of the hydroxymethyl group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate diamines and aldehydes or ketones.
Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where reactions are carried out in a stepwise manner.
Continuous Flow Processes: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the diazinane ring to form amines.
Substitution: Replacement of functional groups on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of polymers or other materials.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Acting as agonists or antagonists to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5S)-3-(Hydroxymethyl)piperidine-4,5-diol: A similar compound with a piperidine ring instead of a diazinane ring.
(3R,4R,5S)-3-(Hydroxymethyl)morpholine-4,5-diol: A compound with a morpholine ring.
Uniqueness
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and diazinane functionalities, which may confer unique reactivity and biological activity.
Properties
CAS No. |
193540-75-9 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,4R,5S)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4+,5-/m1/s1 |
InChI Key |
PPPMSBCQTLJPKM-MROZADKFSA-N |
SMILES |
C1C(C(C(NN1)CO)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](NN1)CO)O)O |
Canonical SMILES |
C1C(C(C(NN1)CO)O)O |
Synonyms |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5S)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


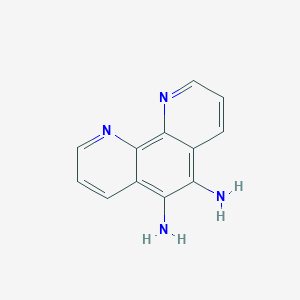
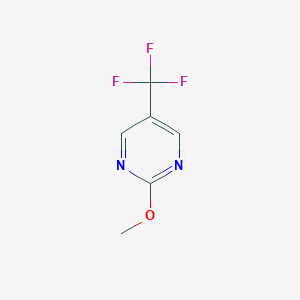
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
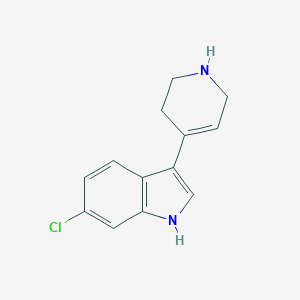
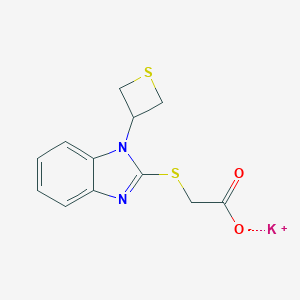
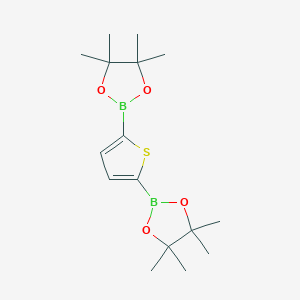
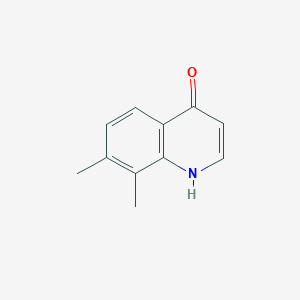
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
![(S)-[(2'-Methyl[1,1'-binaphthalen]-2-yl)methyl]diphenyl-phosphine](/img/structure/B61724.png)
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
